1-isopropyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
This compound is part of a class of molecules known as M(4) positive allosteric modulators . It has been studied for its potential anti-inflammatory and analgesic properties . The structure of this compound has been determined by elemental analysis and various spectroscopic techniques .
Synthesis Analysis
The synthesis of this compound starts from simple commercially available building blocks that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Molecular Structure Analysis
The molecular structure of this compound has been determined by various spectroscopic techniques, including IR, HNMR, and GCMS .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . These reactions were used to connect the building blocks of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been determined by elemental analysis and various spectroscopic techniques .
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of pyrazole and pyrimidine derivatives, highlighting their significance in medicinal chemistry due to their potential biological activities. For example, Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the relevance of such compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Biological Activities
The research by Kumar and Mashelker (2007) on the synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine-2-one moiety discusses their expected better hypertensive activity, indicating the potential for cardiovascular disease treatment (Kumar & Mashelker, 2007).
Antimicrobial and Antifungal Activities
Rathod and Solanki (2018) synthesized pyrimidine derivatives demonstrating their usefulness in medicines and various applications, including antimicrobial activities (Rathod & Solanki, 2018).
Chemical Reactivity and Modification
Teffera et al. (2008) explored the chemical reactivity of methoxy quinolines, identifying glutathione displacement products in vitro and in vivo, which is crucial for understanding the metabolic pathways and potential toxicological profiles of such compounds (Teffera et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-1-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-14(2)28-16(4)11-18(26-28)22(29)27(13-17-7-6-10-24-12-17)23-25-20-19(30-5)9-8-15(3)21(20)31-23/h6-12,14H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCPUQIEMQIJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=NN(C(=C4)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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